![molecular formula C19H20ClN2OS+ B14966723 3-(4-chlorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14966723.png)
3-(4-chlorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
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Overview
Description
3-(4-chlorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a heterocyclic compound that features a unique fusion of imidazole and thiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves a multi-step process. One common method involves the reaction of 4-chloroaniline with 2-aminoacetonitrile hydrochloride to form an intermediate, which is then cyclized under reflux conditions in ethanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and hydroxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(4-chlorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
1,2,3-triazoles: These compounds are also heterocyclic and have significant applications in medicinal chemistry.
Uniqueness
What sets 3-(4-chlorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium apart is its unique combination of imidazole and thiazine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H20ClN2OS+ |
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Molecular Weight |
359.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-(2-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C19H20ClN2OS/c1-14-5-2-3-6-17(14)21-13-19(23,15-7-9-16(20)10-8-15)22-11-4-12-24-18(21)22/h2-3,5-10,23H,4,11-13H2,1H3/q+1 |
InChI Key |
HHSZSZQXDDQLRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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